beta-Carotene 5,6-epoxide
Overview
Description
Beta-Carotene 5,6-epoxide: is a derivative of beta-carotene, a naturally occurring pigment found in many fruits and vegetables. This compound is characterized by the presence of an epoxide group at the 5,6 position of the beta-carotene molecule. Beta-carotene is well-known for its role as a precursor to vitamin A and its antioxidant properties. The epoxide derivative retains many of these beneficial properties while also exhibiting unique chemical behaviors due to the presence of the epoxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Carotene 5,6-epoxide can be synthesized through the oxidation of beta-carotene. One common method involves the reaction of beta-carotene with singlet oxygen (O₂) in the presence of a photosensitizer. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and results in the formation of the epoxide group at the 5,6 position .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure consistent and efficient production. The use of advanced oxidation techniques, such as photocatalysis or enzymatic oxidation, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Carotene 5,6-epoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: The epoxide group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (O₂) in the presence of a photosensitizer.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of more complex oxygenated carotenoids.
Reduction: Formation of diols.
Substitution: Formation of various functionalized carotenoids.
Scientific Research Applications
Beta-Carotene 5,6-epoxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of epoxides and the stability of carotenoids under different conditions.
Biology: Investigated for its role in cellular antioxidant mechanisms and its potential protective effects against oxidative stress.
Medicine: Explored for its potential use in preventing or treating diseases related to oxidative damage, such as cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of beta-Carotene 5,6-epoxide involves its ability to interact with free radicals and reactive oxygen species (ROS). The epoxide group can react with these species, neutralizing them and preventing oxidative damage to cells and tissues. Additionally, this compound can be converted into other bioactive compounds, such as vitamin A, which play crucial roles in cellular processes and overall health .
Comparison with Similar Compounds
Beta-Carotene: The parent compound, known for its antioxidant properties and role as a vitamin A precursor.
Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.
Zeaxanthin: A carotenoid similar to lutein, with protective effects on the eyes.
Lycopene: A carotenoid found in tomatoes, known for its strong antioxidant activity.
Uniqueness of Beta-Carotene 5,6-epoxide: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and stability compared to other carotenoids. This unique structure allows it to participate in specific chemical reactions and provides enhanced stability under certain conditions, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRIPILOFSMFG-WWSVUWEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314499 | |
Record name | β-Carotene 5,6-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1923-89-3 | |
Record name | β-Carotene 5,6-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Epoxy-beta,beta-carotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Carotene 5,6-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying xanthophyll epoxides like violaxanthin in relation to human health?
A1: Xanthophyll epoxides, such as violaxanthin, are abundant in many fruits and vegetables that contribute significantly to dietary carotenoid intake. [] Understanding their absorption and potential biological activity is crucial to assess their contribution to human health. Although one study found no detectable absorption of violaxanthin in humans after a single oral dose, [] further research is needed to explore potential long-term effects and alternative metabolic pathways.
Q2: Can you tell me more about the presence and levels of beta-carotene 5,6-epoxide in natural sources?
A2: this compound, alongside other carotenoids, has been identified in Viola tricolor L. (Violaceae), a plant with known medicinal properties. [] While beta-carotene was found in higher amounts (1678 µg/100g), the presence of this compound (133 µg/100g) highlights the diverse carotenoid profile of this plant. Understanding the individual contributions of these carotenoids to the plant's bioactivity warrants further investigation.
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